molecular formula C26H20N2O B2661922 1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine CAS No. 356569-80-7

1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine

Cat. No.: B2661922
CAS No.: 356569-80-7
M. Wt: 376.459
InChI Key: ATTVJRKRFQUJGX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine is a useful research compound. Its molecular formula is C26H20N2O and its molecular weight is 376.459. The purity is usually 95%.
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Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine is a phthalazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C26H20N2OC_{26}H_{20}N_{2}O and a molecular weight of approximately 376.45 g/mol. Its structure includes a phthalazine core substituted with a dimethylphenyl group and a naphthalenyloxy moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC26H20N2O
Molecular Weight376.45 g/mol
CAS Number356569-80-7
MDL NumberMFCD01917910

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase : A study conducted on phthalazine derivatives found that several compounds exhibited significant AChE inhibitory activity. Among these, derivatives closely related to this compound showed promising results, with some compounds achieving over 50% inhibition at specific concentrations .
  • Molecular Docking Studies : Molecular modeling simulations indicated that the compound binds effectively to the active site of AChE, suggesting a competitive inhibition mechanism. The binding interactions involve hydrophobic contacts and hydrogen bonding, which stabilize the enzyme-inhibitor complex .
  • Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some phthalazine derivatives exhibit biological activity, they also require careful evaluation for potential cytotoxic effects on human cell lines .

Table 2: Summary of Biological Activities

ActivityResultReference
AChE Inhibition>50% at specific concentrations
Molecular DockingEffective binding to AChE
CytotoxicityRequires further evaluation

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-naphthalen-2-yloxyphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O/c1-17-11-12-21(15-18(17)2)25-23-9-5-6-10-24(23)26(28-27-25)29-22-14-13-19-7-3-4-8-20(19)16-22/h3-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTVJRKRFQUJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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